molecular formula C10H14ClN B172457 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride CAS No. 111635-08-6

1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Cat. No.: B172457
CAS No.: 111635-08-6
M. Wt: 183.68 g/mol
InChI Key: CFEGVJOLMOPMHU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant . It is a reversible short-acting moderate inhibitor of Monoamine Oxidase A/B (MAO A/B) .

Mode of Action

1MeTIQ interacts with its targets, MAO A/B, by inhibiting their activity . This inhibition can lead to an increase in the levels of monoamines, such as dopamine, in the brain .

Biochemical Pathways

The inhibition of MAO A/B by 1MeTIQ affects the metabolic pathways of monoamines . This can lead to an increase in the levels of these neurotransmitters in the brain, which can have various downstream effects, including neuroprotection .

Pharmacokinetics

It is known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine . This suggests that 1MeTIQ may have good bioavailability.

Result of Action

The inhibition of MAO A/B by 1MeTIQ leads to an increase in the levels of monoamines in the brain . This can result in neuroprotective effects, as well as an antidepressant-like effect . Furthermore, 1MeTIQ has been shown to prevent the neurotoxic effects of certain substances, such as 1-methyl-4-phenylpyridinium ion (MPP+), a well-known neurotoxin .

Action Environment

The action of 1MeTIQ can be influenced by various environmental factors. For example, the presence of certain neurotoxins can affect the neuroprotective effects of 1MeTIQ . Additionally, the enzymatic synthesis of 1MeTIQ in the brain may be influenced by factors such as age .

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEGVJOLMOPMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431035
Record name 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111635-08-6
Record name 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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